molecular formula C12H12N2O2 B3175052 1-methyl-3-phenyl-1H-pyrazol-5-yl acetate CAS No. 955964-64-4

1-methyl-3-phenyl-1H-pyrazol-5-yl acetate

Cat. No.: B3175052
CAS No.: 955964-64-4
M. Wt: 216.24 g/mol
InChI Key: UENOERSKQFFKNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under acid catalysis. Notably, this method avoids the use of highly toxic or expensive reagents, has short reaction steps, and is suitable for large-scale industrial production .

Scientific Research Applications

Structural and Spectral Studies

Research has explored the structural and spectral properties of pyrazole derivatives, focusing on their synthesis and characterization through various experimental and theoretical methods. A study by Viveka et al. (2016) conducted combined experimental and theoretical investigations on pyrazole-4-carboxylic acid derivatives, providing insights into their molecular structure and electronic transitions using techniques like NMR, FT-IR spectroscopy, and DFT calculations (Viveka et al., 2016).

Green Synthesis Approaches

Efforts have been made to develop environmentally friendly synthesis methods for pyrazole derivatives. You, Lei, and Hu (2013) reported a green and efficient one-pot synthesis of pyrazol-5-ol derivatives catalyzed by ammonium acetate, highlighting the method's advantages such as use of inexpensive catalysts and improved yields (You, Lei, & Hu, 2013).

Novel Derivatives and Their Applications

Liu et al. synthesized novel 3-phenyl-1H-pyrazole derivatives, optimizing the synthetic method for potential industrial production. The study emphasized the importance of these derivatives in the synthesis of biologically active compounds, hinting at their application in areas like cancer therapy (Liu, Xu, & Xiong, 2017).

Microwave-Assisted Synthesis

Thirunarayanan and Sekar (2014) explored microwave-assisted synthesis techniques for N-acetyl pyrazole derivatives, demonstrating an efficient approach that offers advantages like shorter reaction times and higher yields (Thirunarayanan & Sekar, 2014).

Biological Activities and SAR Studies

Research has also delved into the biological activities of pyrazole derivatives, including their antibacterial, antioxidant, and DNA binding properties. Kitawat and Singh (2014) synthesized novel pyrazine moiety bearing 2-pyrazoline derivatives and evaluated their in vitro antibacterial and antioxidant activities, providing insights into their potential therapeutic applications (Kitawat & Singh, 2014).

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(15)16-12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENOERSKQFFKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=NN1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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